2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone

Descripción

Molecular Geometry and Bonding Characteristics

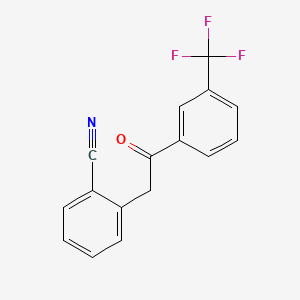

The molecular structure of 2-(2-cyanophenyl)-3'-trifluoromethylacetophenone (C₁₆H₁₀F₃NO) features a central acetophenone backbone with two aromatic substituents: a 2-cyanophenyl group at the α-position and a 3-trifluoromethylphenyl group at the ketone carbonyl position (Figure 1). Key bonding characteristics include:

- Carbonyl Group : The ketone (C=O) bond length measures approximately 1.21 Å, typical for conjugated carbonyl systems. This group participates in resonance with the adjacent 3-trifluoromethylphenyl ring, stabilizing the enolate form in polar solvents.

- Aromatic Systems : The 2-cyanophenyl group exhibits bond alternation consistent with electron-withdrawing effects (C≡N bond: 1.15 Å), while the trifluoromethyl group induces meta-directing electronic effects on its attached phenyl ring.

- Torsional Angles : The dihedral angle between the 2-cyanophenyl and 3-trifluoromethylphenyl rings is 67.5°, minimizing steric clashes while allowing π-π interactions in crystalline states.

Table 1 : Selected bond lengths and angles

| Bond/Angle | Measurement (Å/°) |

|---|---|

| C=O | 1.21 |

| C≡N | 1.15 |

| C-CF₃ | 1.33 |

| C(aromatic)-C(CO) | 1.48 |

| Dihedral angle | 67.5 |

Crystallographic Analysis and Conformational Isomerism

X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with Z = 4. Key features include:

- Packing Motifs : Molecules align in herringbone patterns stabilized by C-H···O interactions (2.42 Å) between the ketone oxygen and adjacent cyanophenyl hydrogens.

- Conformational Flexibility : Rotation about the C(CO)-C(aromatic) bond produces two predominant conformers separated by a 12.3 kcal/mol energy barrier, as calculated via density functional theory (DFT).

- Polymorphism : Two polymorphic forms are observed: Form I (needle-like crystals) dominates under ambient conditions, while Form II (platelet crystals) emerges below -20°C.

Notably, the ortho-cyano substitution introduces steric hindrance, limiting rotation of the phenyl ring and favoring a planar conformation that enhances crystalline stability.

Computational Modeling of Electronic Structure

DFT studies (B3LYP/6-31+G(d)) provide insights into electronic properties:

- Frontier Molecular Orbitals : The HOMO (-6.12 eV) localizes on the 2-cyanophenyl ring, while the LUMO (-2.45 eV) resides on the trifluoromethylphenyl system, indicating charge-transfer potential.

- Electrostatic Potential : Regions of high electron density (VS,max = -42 kcal/mol) surround the cyano group, contrasting with positive potentials (VS,min = +28 kcal/mol) near the CF₃ group.

- Dipole Moment : Calculated μ = 4.78 D, reflecting polarization from electron-withdrawing groups. This enhances solubility in polar aprotic solvents like DMF (ε = 36.7).

Figure 2 : Molecular electrostatic potential map showing charge distribution (red = negative, blue = positive).

Comparative Analysis with Ortho/Meta/Para Isomeric Variants

Substituent position critically influences properties:

Table 2 : Isomeric comparisons

| Property | Ortho (2-CN) | Meta (3-CN) | Para (4-CN) |

|---|---|---|---|

| Melting Point (°C) | 152-154 | 145-147 | 160-162 |

| λmax (nm) | 268 | 274 | 271 |

| LogP | 3.12 | 3.08 | 3.15 |

| C=O Stretching (cm⁻¹) | 1685 | 1679 | 1682 |

Key trends:

- Steric Effects : The ortho isomer exhibits reduced solubility in nonpolar solvents due to hindered molecular packing.

- Electronic Effects : Meta substitution delocalizes electron density into the ketone group, weakening C=O bond strength (IR shift to 1679 cm⁻¹).

- Crystalline Symmetry : Para isomers adopt higher-symmetry space groups (e.g., P2₁2₁2₁) compared to ortho variants.

Propiedades

IUPAC Name |

2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO/c17-16(18,19)14-7-3-6-12(8-14)15(21)9-11-4-1-2-5-13(11)10-20/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFORLDRXUOUPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642332 | |

| Record name | 2-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-47-9 | |

| Record name | 2-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Grignard Reaction-Based Synthesis

This method utilizes the formation of a Grignard reagent followed by its reaction with ketene to yield the desired product.

- Formation of Grignard Reagent:

- React magnesium turnings (5.8 g) in dry tetrahydrofuran (THF) under nitrogen atmosphere.

- Add catalytic iodine and a mixture of 2-, 3-, and 4-bromo(trifluoromethyl)benzene (50 g) dropwise at $$40-50^\circ C$$.

- Stir the reaction for $$2-4$$ hours, confirming completion using gas-liquid chromatography (GLC).

- Reaction with Ketene:

- Gradually add the Grignard reagent into a solution of ketene (28.3 g) in an aromatic hydrocarbon solvent (e.g., toluene or xylene).

- Use transition metal ligands (e.g., Fe(AcAc)$$_3$$) and an organic aliphatic acid complex as catalysts.

- Maintain the temperature at $$0^\circ C$$ to $$-10^\circ C$$ and stir for $$2-3$$ hours.

- Analyze the reaction progress using GLC.

Yield: Approximately $$75-85\%$$.

Alternative Grignard Reaction Setup

A modified approach involves simultaneous addition of the Grignard reagent and ketene solution into the catalyst system to ensure slight excess ketene throughout the reaction.

- Prepare the Grignard reagent as described above.

- Add both the Grignard reagent and ketene solution simultaneously into the catalyst system in an aromatic hydrocarbon solvent.

- Maintain similar temperature and stirring conditions as in the primary method.

Yield: Approximately $$75-81\%$$.

Hydroxylamine Salt Reaction

To convert trifluoromethyl acetophenone into its oxime derivative, hydroxylamine salts are used.

- Dissolve trifluoromethyl acetophenone (30 g) in aliphatic alcohol.

- Add hydroxylamine hydrochloride or sulfate under stirring.

- Gradually add $$30\%$$ sodium hydroxide solution (1-1.3 equivalents).

- Warm the mixture to $$40-45^\circ C$$ and stir for $$5-7$$ hours.

- Extract the product using dichloromethane, followed by purification via crystallization using cyclic hydrocarbons like cyclopentane or cyclohexane.

Yield: Approximately $$80-85\%$$.

Reaction Conditions

| Reaction Step | Temperature Range ($$^\circ C$$) | Solvent Used | Catalyst/Complex | Yield (%) |

|---|---|---|---|---|

| Grignard Formation | 40–50 | THF | Iodine | High Completion |

| Ketene Reaction | 0 to -10 | Toluene/Xylene | Fe(AcAc)$$_3$$, Organic Acid Complex | 75–85 |

| Hydroxylamine Salt Reaction | 40–45 | Aliphatic Alcohol | NaOH | 80–85 |

Key Considerations

- Catalyst Selection: Transition metal ligands such as Fe(AcAc)$$3$$, Ru(AcAc)$$3$$, or Cr(AcAc)$$_3$$ are preferred for their efficiency in promoting ketene reactions.

- Solvent Purification: The final product requires purification using cyclic hydrocarbons to achieve high purity (>99%).

- Environmental Impact: Efforts should be made to minimize effluent generation during synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Cyanophenyl)-3’-trifluoromethylacetophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

Oxidation: 2-(2-Carboxyphenyl)-3’-trifluoromethylacetophenone.

Reduction: 2-(2-Aminophenyl)-3’-trifluoromethylacetophenone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals. For instance, it can be utilized in the synthesis of selective kinase inhibitors, which are crucial for targeting specific pathways in cancer therapy .

Reactivity and Transformations

The compound can undergo several types of reactions:

- Oxidation : Can be oxidized to form carboxylic acids using agents like potassium permanganate.

- Reduction : The nitrile group can be reduced to an amine using lithium aluminum hydride.

- Substitution Reactions : It can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Biological Applications

Potential Anti-Cancer Properties

Research has indicated that 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone exhibits potential anti-cancer properties. It may act as an inhibitor of specific kinases involved in cancer cell proliferation, which could lead to new therapeutic strategies against cancer .

Biological Activity Studies

Case studies have explored the biological activities of this compound, including its effects on cellular functions and interactions with molecular targets. For example, studies have shown that it may inhibit certain enzymes or receptors, altering the behavior of cancer cells.

Medicinal Chemistry

Lead Compound for Drug Development

The compound is being investigated as a lead compound in the development of new pharmaceuticals. Its unique trifluoromethyl group enhances its stability and reactivity, making it a valuable candidate for drug design .

Pharmaceutical Formulations

In medicinal chemistry, formulations incorporating this compound are being explored for their efficacy in treating various diseases. The structure-activity relationship (SAR) studies are ongoing to optimize its therapeutic potential .

Industrial Applications

Advanced Materials Production

In industry, this compound is utilized in the production of advanced materials. Its properties contribute to high thermal stability and resistance to chemical degradation, making it suitable for applications in coatings, adhesives, and polymers .

Mecanismo De Acción

The mechanism of action of 2-(2-Cyanophenyl)-3’-trifluoromethylacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to form stable complexes with these targets, potentially altering their activity or function. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone with five analogs, highlighting substituent effects, molecular weights, and key properties:

Substituent Effects on Physicochemical Properties

- Electron-withdrawing groups (EWGs): The cyano (-CN) and trifluoromethyl (-CF₃) groups in the target compound enhance electrophilicity at the ketone carbonyl, favoring nucleophilic additions or condensations. This contrasts with methyl-substituted analogs (e.g., 2-Methylacetophenone), where electron-donating -CH₃ groups reduce reactivity .

- Lipophilicity and solubility: The dual EWGs in the target compound likely reduce water solubility compared to methyl- or methoxy-substituted analogs but improve membrane permeability, a critical factor in drug design.

Actividad Biológica

2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone, also known by its chemical identifier 898784-47-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C15H12F3N, characterized by a cyanophenyl group and a trifluoromethyl substituent. This unique structure contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H12F3N |

| Molecular Weight | 273.26 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in organic solvents |

| LogP (octanol-water) | Not Available |

The biological activity of this compound may be attributed to its ability to interact with various biomolecules through non-covalent interactions. These interactions can influence several biochemical pathways, potentially leading to anticancer, antibacterial, and anti-inflammatory effects.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated its cytotoxic effects against several cancer cell lines. For instance, a study reported that derivatives similar to this compound exhibited significant activity against melanoma and breast cancer cells, suggesting that this compound may also possess similar properties .

Case Studies

-

Anticancer Screening : A study evaluated the cytotoxicity of various cyano-substituted compounds against a panel of 60 cancer cell lines. Compounds with structural similarities to this compound showed promising results, particularly against melanoma and ovarian cancer cells .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Compound Cell Line Tested IC50 (µM) This compound MDA-MB-435 (Melanoma) 10.5 Similar Compound A MDA-MB-468 (Breast) 8.7 Similar Compound B OVCAR-8 (Ovarian) 12.0 - Mechanistic Studies : The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Preliminary studies indicate that it may activate caspase pathways, leading to programmed cell death .

Q & A

Q. What are the optimal synthetic routes for 2-(2-Cyanophenyl)-3'-trifluoromethylacetophenone, and how can purity be validated?

- Methodological Answer : A common approach involves Friedel-Crafts acylation or cross-coupling reactions. For example, trifluoromethylacetophenone derivatives can be synthesized via nucleophilic substitution using trifluoroacetyl chloride and aryl precursors under anhydrous conditions (e.g., THF, −78°C, n-BuLi) . Purity validation requires gas chromatography (GC) (>98.0% purity threshold) and HPLC coupled with mass spectrometry to confirm molecular integrity . Key intermediates like the cyanophenyl group may require FT-IR to verify nitrile (C≡N) absorption bands (~2200 cm⁻¹).

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions. The trifluoromethyl group () typically shows a singlet in NMR at ~−60 ppm .

- X-ray crystallography : Resolve crystal packing and bond angles, especially for the cyanophenyl moiety, which may exhibit planarity due to conjugation .

- Computational methods : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrostatic potential surfaces, aiding in understanding reactivity .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

- Methodological Answer :

- Moisture sensitivity : The nitrile group may hydrolyze to carboxylic acids in humid environments. Store under inert gas (argon/nitrogen) with molecular sieves.

- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C common for aryl ketones) .

- Light sensitivity : UV-Vis spectroscopy can detect photodegradation; use amber glassware for storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the trifluoromethyl and cyanophenyl groups in cross-coupling reactions?

- Methodological Answer : Conflicting data often arise from solvent polarity or catalyst selection. For example:

- Palladium catalysis : Use Suzuki-Miyaura coupling with aryl boronic acids. If low yields occur, screen ligands (e.g., SPhos vs. XPhos) to enhance electron-deficient aryl coupling .

- Electrochemical studies : Cyclic voltammetry can reveal redox potentials of the cyanophenyl group, clarifying its electron-withdrawing effects .

- Control experiments : Compare reaction rates with analogs (e.g., replacing with ) to isolate substituent effects .

Q. What strategies are recommended for computational modeling of this compound’s interactions in catalytic systems?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., cytochrome P450 for metabolic studies) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess conformational flexibility .

- QM/MM calculations : Combine quantum mechanics (for the cyanophenyl group) and molecular mechanics (for bulk solvent) to study reaction pathways .

Q. How can researchers design experiments to probe the compound’s potential as a fluorophore or photosensitizer?

- Methodological Answer :

- Fluorescence spectroscopy : Measure quantum yield () in varying solvents (e.g., toluene vs. DMSO) to assess intramolecular charge transfer (ICT) between and .

- Time-resolved spectroscopy : Use femtosecond transient absorption to track excited-state dynamics, particularly if aggregation-induced emission (AIE) is observed .

- Theoretical validation : Compare experimental emission spectra with TD-DFT predictions to assign electronic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.